(butan-2-yl)(1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine is a chemical compound with the molecular formula C8H15N3 It consists of a butan-2-yl group attached to an imidazol-2-ylmethyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of butan-2-amine with an imidazole derivative. One common method is the alkylation of imidazole with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine has several applications in scientific research:
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (butan-2-yl)(1H-imidazol-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their function and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(butan-2-yl)(1H-imidazol-2-ylmethyl)amine: C8H15N3
(1-Butyl-1H-imidazol-2-yl)methylamine: C8H17N3
(1-Propyl-1H-imidazol-2-yl)methylamine: C7H15N3
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butan-2-yl group provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10) |
InChI Key |
COVUXBAGPYPNIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.